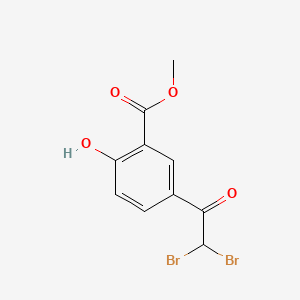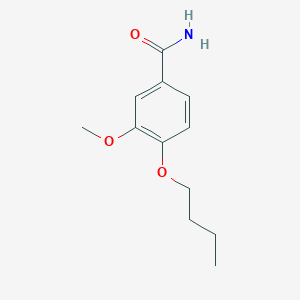
2-chloro-5-hydrazinylBenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-hydrazinylBenzonitrile is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a hydrazinyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-hydrazinylBenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-hydrazinylBenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced further to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-5-hydrazinylBenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-chloro-5-hydrazinylBenzonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-hydrazinylbenzonitrile: Similar structure but with the hydrazinyl group at the fourth position.
2-chlorobenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions
Uniqueness
2-chloro-5-hydrazinylBenzonitrile is unique due to the presence of both a chlorine atom and a hydrazinyl group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry .
Propriétés
Numéro CAS |
209960-92-9 |
|---|---|
Formule moléculaire |
C7H6ClN3 |
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
2-chloro-5-hydrazinylbenzonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-2-1-6(11-10)3-5(7)4-9/h1-3,11H,10H2 |
Clé InChI |
QDCJJTXVPYHFBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
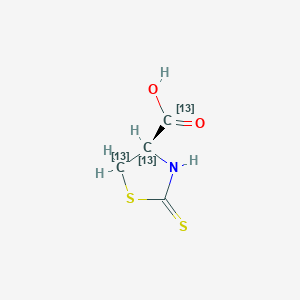
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
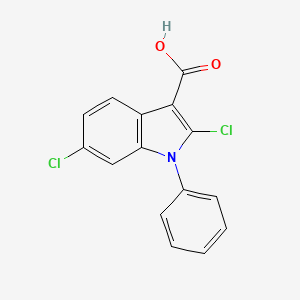
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
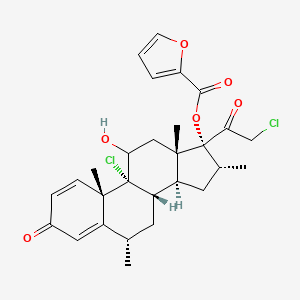
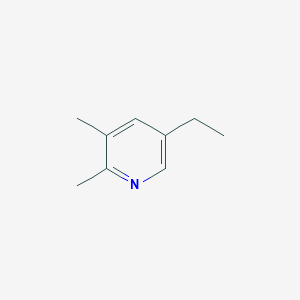
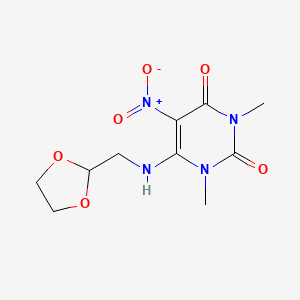
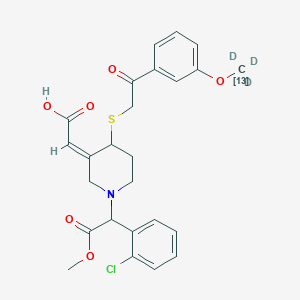
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)

